
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester, also known as PTIO, is a nitric oxide (NO) scavenger that has been widely used in scientific research. PTIO is a stable and water-soluble compound that can react with NO to form a PTIO-NO complex, thus reducing the bioavailability of NO.
Mecanismo De Acción
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester reacts with NO to form a stable Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester-NO complex, which reduces the bioavailability of NO. The Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester-NO complex can be detected by electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique for studying NO in biological systems. The reaction between Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester and NO is reversible, and the Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester-NO complex can be dissociated by reducing agents such as ascorbic acid.
Biochemical and physiological effects:
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been shown to have a variety of biochemical and physiological effects. In cardiovascular research, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used to investigate the role of NO in vascular function and blood pressure regulation. In neurological research, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used to study the role of NO in neuronal signaling and neurodegenerative diseases. In cancer research, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used to investigate the role of NO in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has several advantages for lab experiments. It is stable and water-soluble, which makes it easy to handle and use in biological systems. It has a high affinity for NO, which allows it to efficiently scavenge NO. However, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester also has some limitations. It can react with other reactive oxygen species (ROS) in addition to NO, which can complicate the interpretation of results. In addition, the reaction between Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester and NO is reversible, which can make it difficult to accurately measure the concentration of NO in biological systems.
Direcciones Futuras
There are several future directions for research on Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester. One direction is to investigate the role of Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester in aging and age-related diseases. NO has been implicated in the aging process, and Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester could be used to investigate the role of NO in aging. Another direction is to develop more specific NO scavengers that do not react with other ROS. This could improve the accuracy of measurements of NO in biological systems. Finally, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester could be used in combination with other drugs or therapies to enhance their efficacy.
Métodos De Síntesis
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester can be synthesized by the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) with 2-aminothiophenol in the presence of tert-butyl alcohol. The reaction yields Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester as a white crystalline solid with a melting point of 103-104°C.
Aplicaciones Científicas De Investigación
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been widely used in scientific research as a NO scavenger. NO is an important signaling molecule that plays a crucial role in many physiological and pathological processes. Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester can be used to investigate the role of NO in these processes by reducing the bioavailability of NO. Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used in a variety of research fields, including cardiovascular, neurological, and cancer research.
Propiedades
Número CAS |
178408-14-5 |
|---|---|
Nombre del producto |
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester |
Fórmula molecular |
C13H15NO3S |
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
tert-butyl 2-(benzenecarbonothioylamino)-2-oxoacetate |
InChI |
InChI=1S/C13H15NO3S/c1-13(2,3)17-12(16)10(15)14-11(18)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15,18) |
Clave InChI |
WSBQIMJLGIUYKP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(=O)NC(=S)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)C(=O)NC(=S)C1=CC=CC=C1 |
Otros números CAS |
178408-14-5 |
Sinónimos |
tert-butyl benzenecarbonothioylcarbamoylformate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




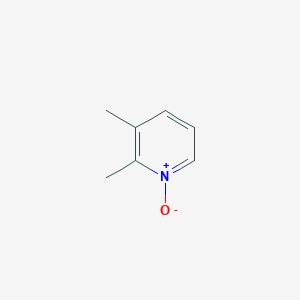

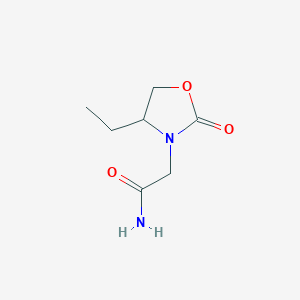
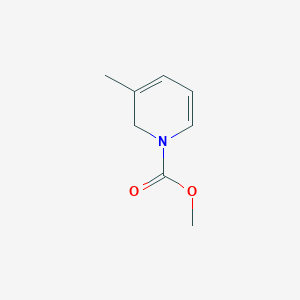


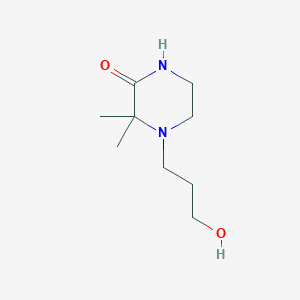
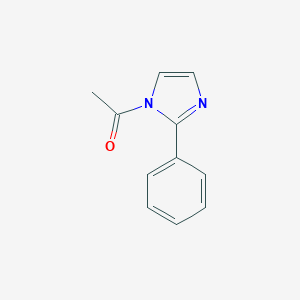
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)
![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)
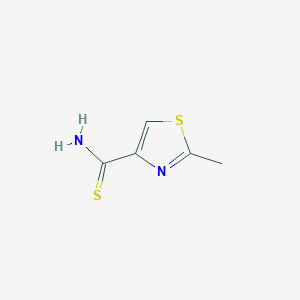
![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)